Cas no 10205-58-0 (6-Methyl-2-phenyl-1,3-benzothiazole)
6-Methyl-2-phenyl-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- 6-Methyl-2-phenylbenzothiazole
- 6-methyl-2-phenyl-1,3-benzothiazole
- Benzothiazole, 6-methyl-2-phenyl- (6CI,7CI,8CI,9CI)
- Benzothiazole,6-methyl-2-phenyl-
- 10205-58-0
- AKOS005061539
- doi:10.14272/NNXGMQKTMUWZBW-UHFFFAOYSA-N.1
- AE-848/00895024
- 6-Methyl-2-phenylbenzo[d]thiazole
- SCHEMBL507097
- NNXGMQKTMUWZBW-UHFFFAOYSA-N
- 6-methyl-2-phenyl-benzothiazole
- 10.14272/NNXGMQKTMUWZBW-UHFFFAOYSA-N.1
- CS-0339814
- 6-Methyl-2-phenyl-1,3-benzothiazole
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- MDL: MFCD00160107
- Inchi: 1S/C14H11NS/c1-10-7-8-12-13(9-10)16-14(15-12)11-5-3-2-4-6-11/h2-9H,1H3
- InChI Key: NNXGMQKTMUWZBW-UHFFFAOYSA-N
- SMILES: S1C(C2C=CC=CC=2)=NC2C=CC(C)=CC1=2
Computed Properties
- Exact Mass: 225.06133
- Monoisotopic Mass: 225.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 41.1A^2
Experimental Properties
- Density: 1.199
- Boiling Point: 373.3°C at 760 mmHg
- Flash Point: 182.6°C
- Refractive Index: 1.667
- PSA: 12.89
- LogP: 4.27170
6-Methyl-2-phenyl-1,3-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1001911-5g |
6-methyl-2-phenyl-1,3-benzothiazole |
10205-58-0 | 95% | 5g |
$2100 | 2024-07-24 | |
| TRC | B401288-10mg |
6-Methyl-2-phenyl-1,3-benzothiazole |
10205-58-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B401288-50mg |
6-Methyl-2-phenyl-1,3-benzothiazole |
10205-58-0 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B401288-100mg |
6-Methyl-2-phenyl-1,3-benzothiazole |
10205-58-0 | 100mg |
$ 275.00 | 2022-06-07 | ||
| A2B Chem LLC | AE25707-10mg |
Benzothiazole, 6-methyl-2-phenyl- (6CI,7CI,8CI,9CI) |
10205-58-0 | 95% | 10mg |
$225.00 | 2024-04-20 | |
| A2B Chem LLC | AE25707-20mg |
Benzothiazole, 6-methyl-2-phenyl- (6CI,7CI,8CI,9CI) |
10205-58-0 | 95% | 20mg |
$237.00 | 2024-04-20 | |
| A2B Chem LLC | AE25707-50mg |
Benzothiazole, 6-methyl-2-phenyl- (6CI,7CI,8CI,9CI) |
10205-58-0 | 95% | 50mg |
$268.00 | 2024-04-20 | |
| A2B Chem LLC | AE25707-100mg |
Benzothiazole, 6-methyl-2-phenyl- (6CI,7CI,8CI,9CI) |
10205-58-0 | 95% | 100mg |
$298.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1001911-5g |
6-methyl-2-phenyl-1,3-benzothiazole |
10205-58-0 | 95% | 5g |
$1900 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1001911-5g |
6-methyl-2-phenyl-1,3-benzothiazole |
10205-58-0 | 95% | 5g |
$1900 | 2025-02-27 |
6-Methyl-2-phenyl-1,3-benzothiazole Related Literature
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1. N-Heterocyclic carbene copper(i) complex-catalyzed synthesis of 2-aryl benzoxazoles and benzothiazolesJulio I. Urzúa,Renato Contreras,Cristian O. Salas,Ricardo A. Tapia RSC Adv. 2016 6 82401
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2. Selective rearrangements of 1λ4,2,4-benzothiadiazinesThomas L. Gilchrist,Charles W. Rees,David Vaughan J. Chem. Soc. Perkin Trans. 1 1983 55
Additional information on 6-Methyl-2-phenyl-1,3-benzothiazole
6-Methyl-2-phenyl-1,3-benzothiazole: A Comprehensive Overview
The compound with CAS No. 10205-58-0, commonly referred to as 6-Methyl-2-phenyl-1,3-benzothiazole, is a significant organic compound in the field of chemistry. This compound belongs to the class of benzothiazoles, which are widely studied for their unique properties and applications in various industries. The benzothiazole core of this molecule is a fused bicyclic structure consisting of a benzene ring and a thiazole ring, making it highly versatile for both synthetic and applied research.
6-Methyl-2-phenyl-1,3-benzothiazole has garnered attention due to its potential in pharmaceuticals, agrochemicals, and materials science. Recent studies have highlighted its role as a precursor for the synthesis of bioactive compounds. For instance, researchers have explored its ability to act as a scaffold for developing anti-inflammatory and anticancer agents. The methyl group at position 6 and the phenyl group at position 2 contribute significantly to the compound's reactivity and selectivity in various chemical reactions.
One of the most notable advancements in the study of 6-Methyl-2-phenyl-1,3-benzothiazole involves its application in organic electronics. Scientists have investigated its potential as an electron transport layer material in organic light-emitting diodes (OLEDs). The compound's ability to facilitate efficient electron mobility makes it a promising candidate for enhancing device performance. Recent experiments have demonstrated improved device efficiency when 6-Methyl-2-phenyl-1,3-benzothiazole is incorporated into OLED architectures.
In addition to its electronic applications, 6-Methyl-2-phenyl-1,3-benzothiazole has been explored for its role in catalysis. Researchers have found that this compound can act as a ligand in transition metal-catalyzed reactions, facilitating selective transformations of organic substrates. For example, it has been used in palladium-catalyzed cross-coupling reactions, where it enhances the reaction rate and selectivity by stabilizing intermediate metal complexes.
The synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the condensation of thioamide derivatives with aromatic aldehydes or ketones under specific thermal or catalytic conditions. Recent advancements in green chemistry have led to the development of more sustainable synthesis routes for this compound, reducing environmental impact while maintaining high yields.
From a structural perspective, 6-Methyl-2-phenylbenzothiazole exhibits unique photophysical properties due to its extended conjugation system. These properties make it an attractive candidate for applications in fluorescence sensing and imaging technologies. Recent studies have demonstrated its ability to act as a fluorescent probe for detecting metal ions and other analytes in complex matrices.
In summary, 6-Methyl-2-phenylbenzothiazole (CAS No. 10205580) is a versatile compound with diverse applications across multiple disciplines. Its structural features and reactivity make it an invaluable tool for researchers in fields ranging from pharmaceuticals to materials science. As ongoing research continues to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
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